molecular formula C21H25NO6S B022717 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 100627-39-2

2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Cat. No. B022717
M. Wt: 419.5 g/mol
InChI Key: MJSQCFDXCIVWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research into the synthesis and characterization of complex esters and their derivatives, including those with sulfonyl groups, is significant due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Compounds similar to "2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester" have been synthesized and studied to understand their chemical behavior, structure, and potential applications.

Synthesis Analysis

Molecular Structure Analysis

Structural investigations, such as those performed by P. Venkatesan et al. (2016), involve X-ray crystallography, spectroscopy, and quantum chemical calculations to elucidate the molecular geometry, intramolecular interactions, and stabilization forces within similar compounds (Venkatesan et al., 2016).

Chemical Reactions and Properties

Reactions involving compounds with sulfonyl and ester groups can include substitutions, additions, and cyclizations, leading to a variety of products with potential bioactivity or material applications. The work by M. R. Bermejo et al. (2000) on coordination chemistry of sulfonamido compounds provides insights into the reactivity of such functional groups (Bermejo et al., 2000).

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : A study by Ming and South (2004) describes the synthesis and crystal structure of a related compound, highlighting the potential for molecular structure analysis and applications in crystallography (H. Ming & D. South, 2004).

  • Complex Formation and Characterization : Mahaffy and Hamilton (1987) synthesized tricarbonylchromium complexes of substituted benzoic acid esters, which is relevant for understanding the complexation behavior of similar compounds (C. Mahaffy & J. Hamilton, 1987).

  • Regioselective Synthesis Studies : Reddy and Nagaraj (2008) investigated the regioselective synthesis of certain benzoic acid esters, providing insights into the chemical reactivity and synthesis pathways of similar molecules (C. S. Reddy & A. Nagaraj, 2008).

  • Sulfoxide Thermolysis Research : Bänziger, Klein, and Rihs (2002) conducted a study on sulfoxide thermolysis in esters, which can be relevant for understanding the thermal behavior of similar compounds (Markus Bänziger, S. Klein, & G. Rihs, 2002).

  • Ureido Sugars Synthesis : Piekarska-Bartoszewicz and Tcmeriusz (1993) demonstrated the synthesis of ureido sugars using amino acid esters, which may be relevant for the synthesis of complex molecules using similar esters (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

methyl 2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-4-28-20(23)10-7-15-22(19-9-6-5-8-18(19)21(24)27-3)29(25,26)17-13-11-16(2)12-14-17/h5-6,8-9,11-14H,4,7,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQCFDXCIVWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295843
Record name Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(N-(4-ethoxy-4-oxobutyl)-4-methylphenylsulfonamido)benzoate

CAS RN

100627-39-2
Record name Methyl 2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester from Example E5.1 (100 g) was dissolved in DMF (250 ml). Potassium carbonate (125 g) and ethyl 4-bromobutanoate (60 g) were added and the mixture was heated at 80° C. for 18 h. The mixture was cooled to room temperature, filtered and reduced in vacuo. The residue was partitioned between chloroform and 1M HCl solution. The aqueous layer was extracted with chloroform. The organic layers were combined, washed with brine, dried, filtered and concentrated in vacuo. The material was crystallised from EtOAc/hexane and dried in a vacuum oven at 60° C. for 3 hours to yield the title compound (98.6 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (1000 g, 3.27 mol), ethyl 4-bromobutyrate (639 g, 3.45 mol) in 2-butanone (5.6 L) was heated at reflux for 24 hours. After the reaction was completed, the mixture was poured into ice-water, and the resultant precipitates were collected by filtration. The filtrates were washed with ethyl acetate to give 2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester (890 g, 65%).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
639 g
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 4
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.